(4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide
Overview
Description
The compound you mentioned seems to be a type of organic salt, possibly used in chemical reactions due to its potential as a reagent. It contains an acetylphenyl group, which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with an acetyl group (a carbon double-bonded to an oxygen and single-bonded to a methyl group) attached .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. Without specific information on “(4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide”, I can’t provide a detailed analysis .Scientific Research Applications
Supramolecular Catalysis
- Research Application : The interaction of (4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide with cucurbit[7]uril (CB[7]) can modulate the reactivity of ionic intermediates in both alkaline and acidic conditions. This highlights the potential of CB[n] molecules in supramolecular catalysis (Xu et al., 2021).
Organic Synthesis
- Research Application : The compound has been used in the synthesis of 1‐(4‐Acetylphenyl)‐2‐Phenylethane through reactions involving potassium organotrifluoroborates and cross-coupling techniques (Molander & Petrillo, 2007).
Bromination Reactions
- Research Application : It plays a role in the bromination of 2,3-diarylcyclopent-2-en-1-ones, a method important for creating bromo-substituted cyclopentenones and analogues useful in organic synthesis (Shirinian et al., 2012).
Antimicrobial Properties
- Research Application : Derivatives of this compound have been synthesized and tested for antibacterial and antifungal activities. This showcases its potential use in developing new antimicrobial agents (Baranovskyi et al., 2018).
Cholinesterase Reactivation
- Research Application : The compound has been studied for its potential in reactivating phosphorylated acetylcholinesterase, an enzyme that is crucial in nerve function (Bobkova, 2015).
Asymmetric Synthesis
- Research Application : It's used in the development of novel chiral phase-transfer catalysts for asymmetric synthesis of alpha-amino acids (Ooi et al., 2003).
Chemical Structure Analysis
- Research Application : The compound is utilized in crystal structure determination and analysis, providing insights into molecular interactions and stability (Kobkeatthawin et al., 2017).
Analytical Chemistry
- Research Application : In the field of analytical chemistry, it's used for the detection of alcohols, aldehydes, and ketones by liquid chromatography/electrospray mass spectrometry (Barry et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase (hcas) and acetylcholinesterase (ache) . These enzymes play crucial roles in various physiological processes, including fluid balance and neurotransmission, respectively .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as free radical reactions . In these reactions, the compound may form a radical that can interact with the target molecule, leading to changes in its structure and function .
Biochemical Pathways
Based on its potential targets, it could be inferred that it may affect pathways related to fluid balance and neurotransmission .
Result of Action
Similar compounds have shown potent inhibition effects toward ache and hcas . This could potentially lead to changes in fluid balance and neurotransmission.
Action Environment
Similar compounds have been shown to exhibit phase separation in response to changes in temperature , suggesting that environmental conditions could potentially influence their action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-acetylphenyl)methyl-trimethylazanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO.BrH/c1-10(14)12-7-5-11(6-8-12)9-13(2,3)4;/h5-8H,9H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVODKCBPBBZSU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C[N+](C)(C)C.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657028 | |
Record name | (4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
205450-98-2 | |
Record name | (4-Acetylphenyl)-N,N,N-trimethylmethanaminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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